1-Benzyl-1H-pyrazol-5-amine
Overview
Description
1-Benzyl-1H-pyrazol-5-amine is a pyrazole derivative. It is used as a reagent in the synthesis of sulfaphenazole derivatives as inhibitors and tools for comparing active sites of human liver cytochromes P 450 2C subfamily .
Synthesis Analysis
The synthesis of 1-Benzyl-1H-pyrazol-5-amine has been discussed in several papers . The synthesis often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1H-pyrazol-5-amine is represented by the linear formula C10H11N3 . The InChI code for this compound is 1S/C10H11N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8,11H2 .
Chemical Reactions Analysis
The chemical reactions involving 1-Benzyl-1H-pyrazol-5-amine have been studied in various contexts . These reactions often involve the use of this compound as a reagent in the synthesis of other complex molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-1H-pyrazol-5-amine include a molecular weight of 173.22 . The compound is typically stored at room temperature .
Scientific Research Applications
Chemical Properties and Identification
“1-Benzyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 3528-51-6 and a molecular weight of 173.22 .
Use in Buchwald–Hartwig Reaction
This compound has been used in the Buchwald–Hartwig reaction, a palladium-catalyzed amino group arylation process . This reaction is an efficient method for the synthesis of different pyrazole derivatives using XPhos as a ligand and KOH as a base .
Synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines
The Buchwald–Hartwig reaction can be applied for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines . This process is advantageous as it proceeds in one step utilizing commercially available aminopyrazoles and aryl halides .
Use in the Synthesis of Luminophores
5-N-arylaminopyrazoles, which can be synthesized from 1-Benzyl-1H-pyrazol-5-amine, are key constituents in the synthesis of luminophores used in organic light emitting diodes (OLEDs) .
Use in the Synthesis of Potential Antimalarial Compounds
The reaction of o-iodobenzoic acid and 3-amino-5-methyl-2-phenylpyrazole in the presence of a Cu catalyst and K2CO3 resulted in the formation of (pyrazol-5-yl)-aminobenzoic acid, which was subsequently transformed into 4-hydroxy-1H-pyrazolo[3,4-b]quinoline – a starting material for potential antimalarial compounds .
Use in the Synthesis of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes
A series of 12 novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes was used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles . This class of molecules with different substituents may assist in understanding how small structural changes affect the supramolecular environment .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-1H-pyrazol-5-amine are the topoisomerase IV enzyme and the COVID-19 main protease . These enzymes play a crucial role in bacterial DNA replication and viral replication, respectively .
Mode of Action
1-Benzyl-1H-pyrazol-5-amine interacts with its targets by binding to the catalytic domain of the enzymes . This interaction inhibits the normal function of the enzymes, thereby preventing the replication of the bacteria or virus .
Biochemical Pathways
It is known that the compound interferes with the dna replication process in bacteria by inhibiting the topoisomerase iv enzyme . Similarly, it inhibits the replication of the SARS-CoV-2 virus by binding to the COVID-19 main protease .
Result of Action
The inhibition of the topoisomerase IV enzyme and the COVID-19 main protease by 1-Benzyl-1H-pyrazol-5-amine results in the prevention of bacterial and viral replication, respectively . This can lead to the death of the bacteria or virus, thereby treating the infection .
Action Environment
The action, efficacy, and stability of 1-Benzyl-1H-pyrazol-5-amine can be influenced by various environmental factors. For instance, the compound should be stored at room temperature Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially affect the compound’s action
properties
IUPAC Name |
2-benzylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYNUBRSBSSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188764 | |
Record name | 1-Benzyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-pyrazol-5-amine | |
CAS RN |
3528-51-6 | |
Record name | 1-(Phenylmethyl)-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3528-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-1H-pyrazol-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Amino-1-benzylpyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5SY6Q8TW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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